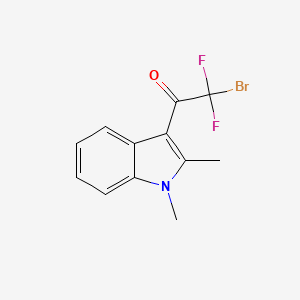![molecular formula C10H15BrF3NO2 B14033186 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-azaspiro[35]nonane trifluoroacetate is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate typically involves the reaction of 2-bromo-7-azaspiro[3.5]nonane with trifluoroacetic acid. One common method includes adding trifluoroacetic acid to a solution of 2-bromo-7-azaspiro[3.5]nonane in dichloromethane at 0°C. The reaction mixture is then stirred at room temperature for about an hour, after which the product is obtained by concentrating the mixture under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroacetate groups play a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 2-Bromo-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
2-Bromo-7-azaspiro[3Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and versatility in various reactions .
Propiedades
Fórmula molecular |
C10H15BrF3NO2 |
|---|---|
Peso molecular |
318.13 g/mol |
Nombre IUPAC |
2-bromo-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14BrN.C2HF3O2/c9-7-5-8(6-7)1-3-10-4-2-8;3-2(4,5)1(6)7/h7,10H,1-6H2;(H,6,7) |
Clave InChI |
BFXNKMMTCRMIPI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(C2)Br.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


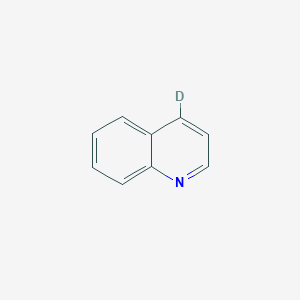
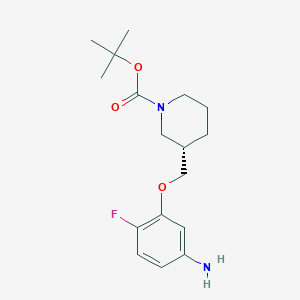
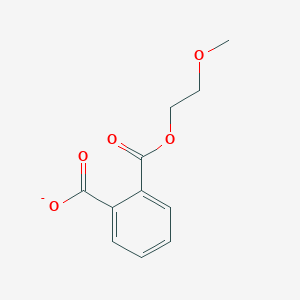
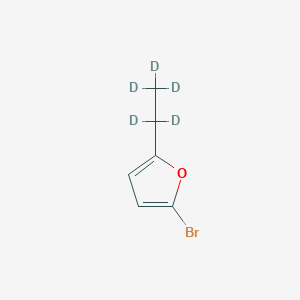
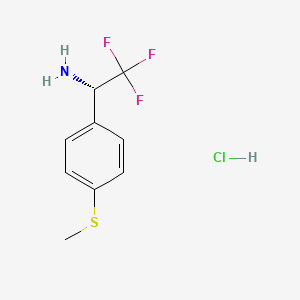
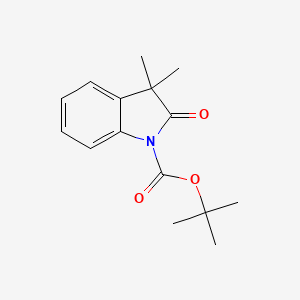
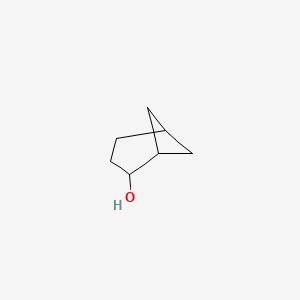
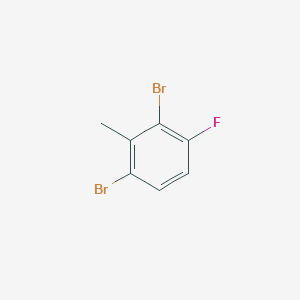
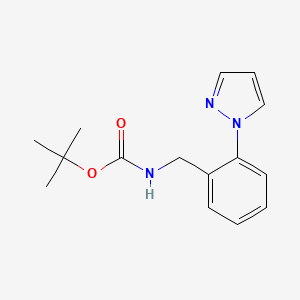
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)


